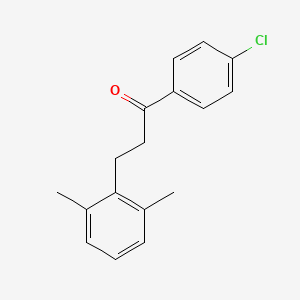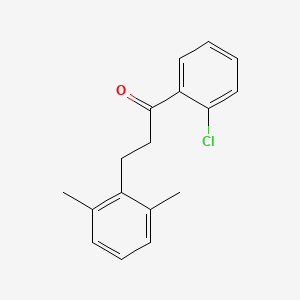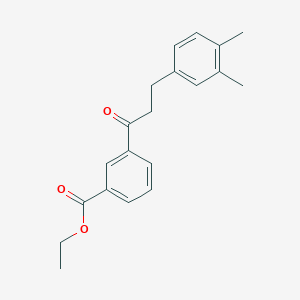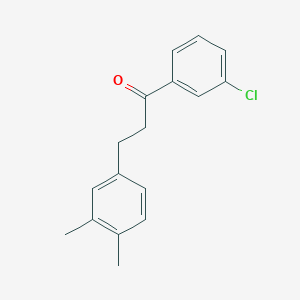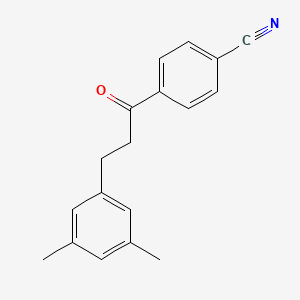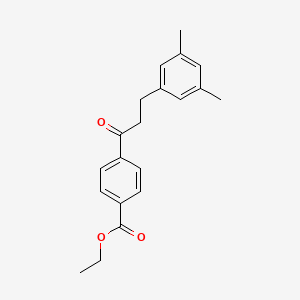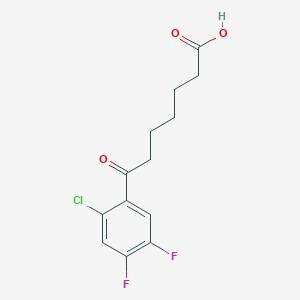
7-(2-Chloro-4,5-difluorophenyl)-7-oxoheptanoic acid
Vue d'ensemble
Description
Chemical Reactions Analysis
The chemical reactions involving this compound would depend on the specific conditions and reagents used. The carboxylic acid group could potentially undergo reactions such as esterification or amide formation, while the aromatic ring could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the polar carboxylic acid group could influence its solubility in different solvents, and the aromatic ring could contribute to its UV/Vis absorption properties .Applications De Recherche Scientifique
Mass Spectrometry Characterization
7-(2-Chloro-4,5-difluorophenyl)-7-oxoheptanoic acid, similar to its related compounds like 5-oxohexanoic acid and 6-oxoheptanoic acid, can be characterized using mass spectrometry. Research by Kanawati et al. (2007) used electrospray ionization coupled to a triple quadrupole and TOF analyzer system for this purpose. The study explored fragmentation pathways of monocarboxylic acids, which are crucial for understanding their chemical behavior and potential applications in various fields (Kanawati et al., 2007).
Synthesis of Heterocyclic Compounds
A study by Sayed et al. (2003) on the synthesis of heterocyclic compounds using related chemical structures, such as 4-oxo-4-(3,4-dichlorophenyl)-2-butenoic acid, provides insight into the potential for synthesizing novel compounds. These compounds could have applications in various scientific fields, including medicinal chemistry (Sayed et al., 2003).
Synthesis of Cilastatin
Functionalization of Difluorophenols
Marzi et al. (2004) explored the functionalization of difluorophenols, which could provide insights into the chemical reactivity and potential for modification of compounds like 7-(2-Chloro-4,5-difluorophenyl)-7-oxoheptanoic acid. This research has implications for designing novel molecules with specific functional properties (Marzi et al., 2004).
Enzymatic Process Development
The development of enzymatic processes for the preparation of related compounds, as described by Guo et al. (2017), can provide a green and efficient approach to synthesizing derivatives of 7-(2-Chloro-4,5-difluorophenyl)-7-oxoheptanoic acid. Such processes are crucial for industrial applications and the synthesis of high-purity compounds (Guo et al., 2017).
Quantum Chemical Studies
Research by Satheeshkumar et al. (2017) on the molecular geometry and chemical reactivity of compounds structurally similar to 7-(2-Chloro-4,5-difluorophenyl)-7-oxoheptanoic acid provides valuable information for understanding its chemical properties. This knowledge is essential for applications in drug design and material science (Satheeshkumar et al., 2017).
Mécanisme D'action
Orientations Futures
Propriétés
IUPAC Name |
7-(2-chloro-4,5-difluorophenyl)-7-oxoheptanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13ClF2O3/c14-9-7-11(16)10(15)6-8(9)12(17)4-2-1-3-5-13(18)19/h6-7H,1-5H2,(H,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LJMWUUBWEKUTJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1F)F)Cl)C(=O)CCCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13ClF2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.69 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



